molecular formula C18H11ClN2O5 B14918789 2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B14918789
M. Wt: 370.7 g/mol
InChI Key: NVJALWOUVAEPHF-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method might include the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Esterification: Formation of an ester bond between the nitrophenyl group and the quinoline carboxylate.

    Chlorination: Introduction of a chlorine atom to the quinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroquinoline derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE may have applications in several fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a therapeutic agent for treating infections or other diseases.

    Industry: Utilized in the production of dyes, pigments, or other chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include DNA gyrase, topoisomerase IV, or other essential bacterial proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-NITROPHENYL)-2-OXOETHYL 4-QUINOLINECARBOXYLATE: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    2-(4-AMINOPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the nitrophenyl and chloroquinoline moieties in 2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE might confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H11ClN2O5

Molecular Weight

370.7 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C18H11ClN2O5/c19-17-9-14(13-3-1-2-4-15(13)20-17)18(23)26-10-16(22)11-5-7-12(8-6-11)21(24)25/h1-9H,10H2

InChI Key

NVJALWOUVAEPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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